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Ziapin 2 is a photopharmacological tool that offers a novel, non-genetic method for modulating
cellular membrane potential and studying the dynamics of ion channels.[1] As an amphiphilic
azobenzene, Ziapin 2 integrates into the plasma membrane and undergoes a conformational
change upon illumination, providing a powerful way to investigate ion channel function with
high spatiotemporal resolution.[2][3]

Principle of Action

In its dark-adapted trans state, Ziapin 2 molecules within the cell membrane can form dimers,
causing a thinning of the membrane and a subsequent increase in its capacitance.[2][4] This
alteration in the physical properties of the membrane can influence the activity of
mechanosensitive ion channels.[2][5] Upon illumination with visible light (typically around 470
nm), Ziapin 2 rapidly isomerizes to its cis form.[4][6] This conformational change disrupts the
dimers, leading to membrane relaxation, a decrease in capacitance, and a transient
hyperpolarization of the cell membrane.[2][7] This light-induced electrical perturbation can be
sufficient to trigger action potentials in excitable cells and modulate the activity of various ion
channels.[2][3]

The primary advantage of Ziapin 2 is its ability to modulate neuronal capacitance and
excitability in a light-dependent manner without direct interaction with ion channels or
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receptors, offering a unique mechanism to study ion channel responses to changes in the
membrane's physical environment.[7]

Applications in lon Channel Research

Ziapin 2 has been successfully employed to study a variety of ion channels, including:

e Mechanosensitive Potassium Channels (TRAAK): Ziapin 2 insertion into the membrane of
HEK293T cells expressing human TRAAK channels leads to channel recruitment and a K+
ion efflux, resulting in membrane hyperpolarization.[2][5] Light-induced membrane relaxation
causes the closure of these channels, leading to depolarization.[2]

» Voltage-Gated Sodium Channels (NaV1.5): In cardiomyocytes, the depolarization following
the initial light-induced hyperpolarization can be sufficient to reach the threshold for NavV1.5
channel opening, thereby generating action potentials.[3]

« Bacterial lon Channels: In Bacillus subtilis, light-induced isomerization of Ziapin 2 has been
shown to trigger the opening of potassium and chloride channels, leading to a sustained
hyperpolarization.[4][8][9]

Quantitative Data Summary

The following table summarizes key quantitative data from experiments using Ziapin 2 to
modulate ion channel activity.
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lon
Paramete Ziapin 2 Light Observed Referenc
Cell Type Channel( )
r ) Conc. Stimulus Effect e
S
Resting HEK293T Significant
Membrane  expressing hTRAAK 25 uM Dark hyperpolari  [2]
Potential hTRAAK zation
Significant
increase at
HEK293T N
Whole-Cell ) positive
expressing  hTRAAK 25 uM Dark ) [2]
Currents potentials
hTRAAK
(40 to 100
mV)
Membrane ) Light-
] Various cell Not 470 nm
Capacitanc N/A N ] dependent [2][4]
types specified light
e decrease
Transient
Membrane  Bacillus K+and Cl- 5and10 470 nm, >2  hyperpolari [81[10]
Potential subtilis channels pg/mL mwW/mm?2 zation of
=15 mV
_ Retinal Increased
Action ) Endogeno 470 nm, 2- )
] Ganglion action
Potential us 200 uM 20 ) [7]
o Cells (WT potential
Firing ) channels mwW/mm?2 o
mice) firing
Action Adult 50
Potential Murine NaV1.5, mW/mm?, 402 + 19
: : 25 uM (3]
Duration Ventricular SACs 200 ms ms
(APD90) Myocytes pulse
_ Adult 50
Action 78% of
] Murine NaV1.5, mW/mmg, )
Potential ) 25 uM cells fired [3]
) Ventricular  SACs 20 ms
Generation APs
Myocytes pulse
Action Adult NaVv1.5, 25 uM 50 97% of [3]
Potential Murine SACs mwW/mmg2, cells fired
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Generation  Ventricular 200 ms APs

Myocytes pulse

Experimental Protocols

Protocol 1: Modulation of Mechanosensitive TRAAK
Channels in HEK293T Cells

This protocol describes how to use Ziapin 2 to study the dynamics of the mechanosensitive
potassium channel TRAAK expressed in HEK293T cells.[2]

1. Cell Culture and Transfection:

e Culture HEK293T cells in standard DMEM supplemented with 10% FBS and 1% penicillin-
streptomycin.

» Transfect cells with a plasmid encoding human TRAAK (hTRAAK) using a suitable
transfection reagent.

» Use untransfected cells as a control group.

o Plate cells on glass coverslips for electrophysiological recordings 24-48 hours post-
transfection.

2. Preparation of Ziapin 2 Solution:

» Prepare a stock solution of Ziapin 2 in DMSO.
e On the day of the experiment, dilute the stock solution in the extracellular recording solution
to a final concentration of 25 pM.

3. Electrophysiological Recording:

o Transfer a coverslip with cells to the recording chamber on an inverted microscope.

» Perfuse the cells with the extracellular solution: 135 mM NaCl, 5.4 mM KCI, 5 mM HEPES,
10 mM glucose, 1.8 mM CaCl2, and 1 mM MgCI2.[2]

o Use borosilicate glass pipettes (4—7 MQ) filled with intracellular solution: 12 mM KCI, 125
mM K-gluconate, 1 mM MgCI2, 0.1 mM CaCl2, 10 mM EGTA, 10 mM HEPES, and 10 mM
ATP-Na2.[2]

» Establish a whole-cell patch-clamp configuration.

» After establishing the whole-cell configuration, perfuse the cells with the Ziapin 2-containing
extracellular solution.
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4. Photostimulation and Data Acquisition:

e Use a light source (e.g., LED) capable of delivering light at ~470 nm.

» Deliver light pulses of defined duration (e.g., 20 ms or 200 ms) and power density (e.g., 54
mW/mm?2) through the microscope objective.[2]

» Record whole-cell currents in voltage-clamp mode and membrane potential in current-clamp
mode before, during, and after light stimulation.

e Acquire data using appropriate hardware and software (e.g., Axopatch amplifier and
pCLAMP software).

5. Data Analysis:

o Measure the resting membrane potential before and after Ziapin 2 application.

e Analyze the current-voltage (I-V) relationship from voltage-clamp recordings.

o Quantify the peak hyperpolarization and subsequent depolarization in response to light
stimulation from current-clamp recordings.

Protocol 2: Optical Modulation of Bacterial Membrane
Potential

This protocol details the use of Ziapin 2 to study ion channel dynamics in the Gram-positive
bacterium Bacillus subtilis.[4][8]

1. Bacterial Culture:

o Grow Bacillus subtilis in a suitable medium (e.g., LB broth).
o For experiments investigating the role of specific ions, the medium can be supplemented or
depleted of certain components (e.g., glutamate).[4]

2. Ziapin 2 Loading:

o Harvest bacterial cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

o Resuspend the cells in the buffer containing Ziapin 2 at a final concentration of 5-10 pg/mL.
[10]

 Incubate the cells with Ziapin 2 for a sufficient time to allow for membrane incorporation.

3. Membrane Potential Measurement:
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» Use a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM),
to monitor changes in membrane potential.

 Incubate the Ziapin 2-loaded cells with the fluorescent dye according to the manufacturer's
instructions.

4. Microscopy and Photostimulation:

e Mount the cells on a microscope slide for imaging.

» Use a fluorescence microscope equipped with a light source for both exciting the TMRM dye
and stimulating Ziapin 2 (e.g., 2 470 nm LED).

e Acquire a baseline fluorescence signal before stimulation.

e Apply a light pulse (e.g., 10 seconds at >2 mW/mm?) to induce Ziapin 2 isomerization.[10]

» Record the fluorescence intensity over time to measure the change in membrane potential.
An increase in TMRM fluorescence indicates hyperpolarization.[8]

5. Data Analysis:

e Quantify the change in fluorescence intensity and correlate it to the change in membrane
potential.

o Analyze the kinetics of the hyperpolarization and subsequent repolarization.

» To identify the ion channels involved, experiments can be repeated in the presence of
specific ion channel blockers (e.g., TEA for potassium channels, IAA-94 for chloride
channels) or with ion channel deletion mutant strains.[4][8]

Visualizations

Light Stimulation (~470 nm)

Dark State (trans-Ziapin2)

Click to download full resolution via product page

Caption: Mechanism of Ziapin 2 action on the cell membrane and ion channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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